Enantiomeric Purity: (S)- vs. Racemic
The (S)-enantiomer is supplied with a controlled enantiomeric excess (typically ≥98% ee), whereas the commercially available racemic mixture (CAS 1263188-40-4) contains both enantiomers in equal proportion . This specification is critical for asymmetric synthesis and chiral bioassays where the (R)-enantiomer (CAS 1541204-49-2) can exhibit divergent activity. In the 7-substituted imidazooxazine series, the 7R enantiomer of a phenylpyridine lead (compound 79) demonstrated optimal in vivo efficacy, underscoring the need for stereochemically defined building blocks [1].
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | ≥98% ee (single enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1263188-40-4): 1:1 mixture of (S)- and (R)-enantiomers |
| Quantified Difference | Elimination of 50% unwanted enantiomer contamination |
| Conditions | Commercial specification; validated by chiral HPLC |
Why This Matters
Procurement of the enantiopure (S)-form avoids confounding biological results and eliminates the need for costly chiral separation.
- [1] Thompson, A. M. et al. J. Med. Chem. 2017, 60, 4212–4233. View Source
